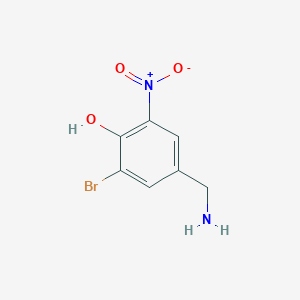

4-(Aminomethyl)-2-bromo-6-nitrophenol

Description

Contextualization within Nitro-Aromatic and Substituted Phenolic Chemistry

Substituted phenols are a cornerstone of organic chemistry, with wide-ranging applications. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring makes it highly reactive towards electrophilic substitution. britannica.combyjus.com The additional substituents on 4-(Aminomethyl)-2-bromo-6-nitrophenol—a nitro group, a bromine atom, and an aminomethyl group—each impart distinct electronic and steric effects, creating a complex and nuanced reactivity profile.

Historical Perspective of Aminomethylation and Halogenation Reactions on Aromatic Systems

The synthesis of a molecule like this compound relies on foundational reactions in organic chemistry, namely halogenation and aminomethylation of aromatic systems. The electrophilic halogenation of phenols is a classic reaction that has been studied for over a century. byjus.com The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. website-files.comlibretexts.org

Aminomethylation, often achieved through the Mannich reaction, is a vital method for introducing an aminomethyl group onto a carbon atom. acs.org In the context of phenols, this reaction also typically favors the ortho and para positions. The historical development of these reactions from classical methods to modern, more selective catalytic systems highlights the ongoing quest for precise control over the functionalization of aromatic rings. mdpi.com

Overview of Strategic Research Directions for this compound and its Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several strategic research directions. The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of more complex molecules. Potential research avenues include:

Polymer Chemistry: The phenolic hydroxyl and the amino group could serve as handles for polymerization, leading to the creation of novel functional polymers with unique optical or thermal properties.

Medicinal Chemistry: Substituted phenols and nitro-aromatics are known to exhibit a range of biological activities. Derivatives of this compound could be synthesized and screened for potential therapeutic applications.

Coordination Chemistry: The molecule possesses potential coordination sites for metal ions, suggesting its utility in the design of novel ligands and metal complexes with catalytic or material applications.

Significance of the Phenol (B47542), Bromine, Nitro, and Aminomethyl Moieties in Chemical Synthesis and Materials Science

Phenol: The hydroxyl group is a key functional handle for a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. It also imparts antioxidant properties to many phenolic compounds.

Bromine: The bromine atom is a versatile functional group in organic synthesis. It can be readily displaced by nucleophiles or participate in cross-coupling reactions, providing a gateway to a wide array of derivatives.

Nitro Group: The electron-withdrawing nitro group modulates the reactivity of the aromatic ring and can be reduced to an amino group, offering another point for chemical modification.

Aminomethyl Group: This group can influence the solubility of the molecule and provides a basic site that can be protonated or used in further synthetic transformations.

The combination of these moieties on a single aromatic scaffold creates a molecule with a high degree of chemical functionality, making it a valuable target for synthetic chemists.

Scope and Contemporary Trends in Academic Investigations Focused on the Compound

Current academic research in related areas focuses on the development of efficient and selective methods for the C-H functionalization of phenols. rsc.orgacs.orgresearchgate.net Transition-metal catalysis and photoredox catalysis are at the forefront of these efforts, enabling the introduction of a wide range of functional groups with high precision. While direct investigations into this compound may be limited, the broader trends in phenol functionalization suggest that novel methods for its synthesis and derivatization are likely to emerge. The development of sustainable and atom-economical synthetic routes to such multi-functionalized aromatics is a key area of contemporary research. researchgate.net

Chemical and Physical Data

While detailed experimental data for this compound is scarce, the properties of structurally related compounds can provide valuable insights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Bromo-6-nitrophenol (B84729) | 13073-25-1 | C6H4BrNO3 | 218.01 | 66-70 |

| 2-Bromo-4-methyl-6-nitrophenol | 20039-91-2 | C7H6BrNO3 | 232.03 | Not Available |

Research Findings on Related Structures

Research on compounds with similar substitution patterns reveals their potential in various applications. For instance, 2-bromo-6-nitrophenol is used as an intermediate in the synthesis of other organic molecules. chemicalbook.commedchemexpress.comglpbio.comsigmaaldrich.com The reactivity of the bromine and nitro groups on a phenolic ring has been a subject of study, with these groups influencing the site of further chemical modifications. The development of synthetic methods for densely functionalized phenols is an active area of research, with applications in materials science and medicinal chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O3 |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

4-(aminomethyl)-2-bromo-6-nitrophenol |

InChI |

InChI=1S/C7H7BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H,3,9H2 |

InChI Key |

DFKJWJUMSZULPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of 4 Aminomethyl 2 Bromo 6 Nitrophenol

Retrosynthetic Analysis for the Targeted Synthesis of 4-(Aminomethyl)-2-bromo-6-nitrophenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The analysis for this compound involves several key disconnections.

Disconnection Strategies for the Aminomethyl Substituent

The aminomethyl group at the C4 position can be retrosynthetically disconnected in several ways. One common approach is to consider it as arising from a precursor with a different functional group at that position. Key disconnection strategies include:

From a hydroxymethyl group: The C-N bond can be disconnected, leading back to a 4-(hydroxymethyl)-2-bromo-6-nitrophenol precursor. The forward reaction would involve the conversion of the alcohol to a halide followed by substitution with an amine source, or through a more direct amination process.

From a formyl group: Disconnection of the aminomethyl group could lead to a 4-formyl-2-bromo-6-nitrophenol intermediate. The forward synthesis would then involve reductive amination. organic-chemistry.org

Direct aminomethylation: A direct disconnection to a 2-bromo-6-nitrophenol (B84729) precursor is also conceivable. This suggests a forward synthesis involving a direct aminomethylation reaction, such as the Mannich reaction. researchgate.netresearchgate.net

Each of these strategies presents its own set of challenges and requires specific reaction conditions to achieve the desired transformation.

Approaches for Regioselective Ortho-Bromination on Phenolic Scaffolds

The bromine atom at the C2 position, ortho to the hydroxyl group, requires a regioselective bromination strategy. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to a mixture of products, including polybrominated species. tandfonline.comgoogle.com Achieving selective ortho-bromination often requires careful selection of the brominating agent and reaction conditions.

Several methods have been developed for the regioselective bromination of phenols:

Using N-Bromosuccinimide (NBS): NBS is a common and milder alternative to elemental bromine for the bromination of phenols. The selectivity can be influenced by the solvent and the presence of catalysts. wikipedia.org

Oxidative Bromination: This method generates the brominating agent in situ from a bromide source in the presence of an oxidant. This can offer improved selectivity and milder reaction conditions. tandfonline.com

Directed Bromination: In some cases, directing groups can be employed to favor bromination at a specific ortho position.

The choice of method will depend on the specific substrate and the other functional groups present in the molecule to avoid unwanted side reactions.

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Br2 | Various solvents (e.g., CCl4, CH3COOH) | Readily available reagent. | Often leads to polybromination and a mixture of isomers. google.com |

| N-Bromosuccinimide (NBS) | NBS | Various solvents (e.g., CCl4, CH3CN) | Milder than Br2, can offer better selectivity. wikipedia.org | Selectivity can be solvent and substrate dependent. |

| Oxidative Bromination | KBr/Oxidant (e.g., H2O2, Oxone) | Aqueous or biphasic systems | In situ generation of the brominating agent, often milder conditions. tandfonline.com | Requires an additional oxidizing agent. |

Methodologies for Para-Nitration on Substituted Aromatic Rings

The nitro group at the C6 position is para to the hydroxyl group. The nitration of phenols is a well-established reaction, but controlling the regioselectivity can be challenging due to the activating nature of the hydroxyl group, which can lead to ortho and para isomers, as well as dinitration. organicreactions.orgsynarchive.com

Common methodologies for the para-nitration of phenols include:

Dilute Nitric Acid: Using dilute nitric acid can favor mononitration, but often gives a mixture of ortho and para isomers. synarchive.com

Metal Nitrates: Reagents like copper(II) nitrate or iron(III) nitrate in various solvents have been shown to provide good yields and selectivity for the nitration of phenols. organicreactions.org

Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the nitration of phenols with dilute nitric acid under mild conditions, sometimes with enhanced selectivity. researchgate.net

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed for the preparation of this compound, encompassing both multi-step sequences and more efficient one-pot or cascade reactions.

Multi-step Reaction Sequences for High-Yield Preparations

A plausible multi-step synthesis would involve the sequential introduction of the functional groups onto a suitable starting material. One possible route could start from p-cresol:

Ortho-Bromination of p-Cresol: The first step would be the regioselective bromination of p-cresol to yield 2-bromo-4-methylphenol. This can be achieved using various brominating agents under controlled conditions to favor ortho substitution. nih.gov

Nitration of 2-Bromo-4-methylphenol: The resulting 2-bromo-4-methylphenol can then be nitrated to introduce the nitro group at the 6-position. The directing effects of the hydroxyl and methyl groups would favor nitration at this position. libretexts.org

Benzylic Bromination: The methyl group of 2-bromo-4-methyl-6-nitrophenol can be converted to a bromomethyl group via radical bromination, for example, using N-bromosuccinimide (NBS) and a radical initiator.

Introduction of the Amino Group: The final step would be the conversion of the bromomethyl group to the aminomethyl group. This can be accomplished through various methods, such as the Gabriel synthesis or by direct reaction with ammonia (B1221849) or a protected amine equivalent. The Delépine reaction, which involves the reaction of an alkyl halide with hexamethylenetetramine followed by hydrolysis, is another viable option for synthesizing the primary amine. wikipedia.orgorganic-chemistry.org

An alternative multi-step approach could involve a later-stage bromination or nitration step, depending on the directing effects of the substituents at each stage.

One-Pot and Cascade Reactions for Enhanced Efficiency

For instance, a process could be envisioned where a suitably substituted phenol (B47542) undergoes a tandem aminomethylation and halogenation. The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a powerful tool for introducing aminomethyl groups. researchgate.netresearchgate.net A one-pot sequence could potentially involve:

Nitration of a suitable precursor.

Followed by a one-pot bromination and aminomethylation.

However, the compatibility of the reagents and the control of regioselectivity in such a one-pot process would be significant challenges that would require careful optimization of reaction conditions.

| Step | Reaction | Key Reagents | Intermediate |

|---|---|---|---|

| 1 | Ortho-Bromination | Br2 or NBS | 2-Bromo-4-methylphenol |

| 2 | Nitration | HNO3/H2SO4 | 2-Bromo-4-methyl-6-nitrophenol |

| 3 | Benzylic Bromination | NBS, radical initiator | 2-Bromo-4-(bromomethyl)-6-nitrophenol |

| 4 | Amination | NH3 or Gabriel synthesis or Delépine reaction | This compound |

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound would heavily depend on the meticulous optimization of reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that would require careful consideration include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in related syntheses of substituted phenols, the choice of solvent has been shown to significantly influence reaction outcomes. A systematic study of various solvents, ranging from polar aprotic to nonpolar, would be necessary to identify the optimal medium for each synthetic step. Similarly, the selection of an appropriate catalyst, if required, would be crucial. For example, in bromination reactions, the use of a Lewis acid catalyst could enhance the electrophilicity of the bromine source, leading to a more efficient reaction.

Temperature is another critical parameter that can dramatically affect the kinetics and thermodynamics of a reaction. Running reactions at elevated temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Conversely, lower temperatures may improve selectivity but could result in impractically long reaction times. Therefore, a careful temperature profile study would be essential for each step of the synthesis.

The isolation and purification of the final product and intermediates are equally important. Techniques such as column chromatography, recrystallization, and distillation would likely be employed. The optimization of these procedures would involve selecting the appropriate solvent systems for chromatography and recrystallization to achieve high purity of the desired compound.

Table 1: Hypothetical Optimization of a Bromination Step in the Synthesis of a this compound Precursor

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | None | 25 | 24 | 45 |

| 2 | Dichloromethane | FeBr₃ (5) | 25 | 12 | 78 |

| 3 | Carbon tetrachloride | FeBr₃ (5) | 25 | 12 | 65 |

| 4 | Dichloromethane | FeBr₃ (10) | 25 | 12 | 82 |

| 5 | Dichloromethane | FeBr₃ (5) | 40 | 6 | 85 |

| 6 | Dichloromethane | FeBr₃ (5) | 0 | 24 | 60 |

This table represents a hypothetical optimization study and is for illustrative purposes only.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. The synthesis of this compound presents an opportunity to apply these principles to minimize its environmental footprint.

A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of this compound, the replacement of conventional solvents with greener alternatives would be a significant step towards sustainability.

Potential green solvents that could be explored include water, supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as ethanol and ethyl lactate. orientjchem.orgnih.gov The feasibility of using these solvents would depend on the specific reaction conditions and the solubility of the reactants and products. For example, performing reactions in water, where possible, would eliminate the need for organic solvents altogether. Supercritical carbon dioxide is another attractive option due to its non-toxic and non-flammable nature, and the ease with which it can be removed from the reaction mixture. orientjchem.orgnih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govjocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, resulting in minimal waste. researchgate.netnih.gov

To maximize the atom economy in the synthesis of this compound, reactions that proceed with high efficiency and generate minimal byproducts should be prioritized. nih.govnih.gov For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric amounts of waste.

Table 2: Hypothetical Atom Economy Calculation for a Synthetic Step

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles |

| Precursor A | 150 | 15.0 | 0.1 |

| Reagent B | 80 | 8.0 | 0.1 |

| Total Reactant Mass | 23.0 | ||

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |

| Desired Product C | 200 | 20.0 | |

| Atom Economy (%) | 87.0% |

This table represents a hypothetical calculation and is for illustrative purposes only.

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled analogs of this compound, for instance with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), would enable detailed mechanistic studies of its formation and reactivity.

The introduction of isotopic labels can be achieved by using labeled starting materials or reagents in the synthetic sequence. nih.gov For example, a deuterated aminomethyl group could be introduced by using a deuterated reducing agent in the final step of the synthesis. Similarly, a ¹³C-labeled precursor could be used to introduce a carbon-13 atom at a specific position in the molecule.

These labeled analogs could then be used in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to track the transformation of the molecule and identify key intermediates in a reaction pathway. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Reactivity and Elucidation of Reaction Mechanisms of 4 Aminomethyl 2 Bromo 6 Nitrophenol

Transformations Involving the Nitro Group

Reductive Transformations to Amine and Hydroxylamine Derivatives

The reduction of the nitro group is one of its most fundamental and widely utilized transformations. nih.gov This conversion can lead to the formation of either the corresponding amine (4-amino-6-(aminomethyl)-2-bromophenol) or, under milder, controlled conditions, the hydroxylamine derivative (2-bromo-4-(aminomethyl)-6-(hydroxylamino)phenol). The choice of reducing agent and reaction conditions is critical in determining the final product.

Catalytic Hydrogenation: This is a common and efficient method for reducing nitroarenes. masterorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst is typically used.

Palladium on Carbon (Pd/C): A highly effective catalyst for the complete reduction of nitro groups to amines. commonorganicchemistry.comtcichemicals.com

Raney Nickel: Also widely used and can be advantageous when trying to avoid the dehalogenation of aryl halides, which can sometimes occur with Pd/C. commonorganicchemistry.compatsnap.com

Platinum(IV) Oxide (PtO₂): Another robust catalyst for this transformation. wikipedia.org

Chemical Reduction: A variety of metals in acidic media can achieve the reduction of the nitro group. This method is often used on an industrial scale. masterorganicchemistry.comwikipedia.org

Metals in Acid: Reagents such as iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) or zinc (Zn) in acidic conditions provide a mild and selective way to reduce nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org

Tin(II) Chloride (SnCl₂): Offers a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.comwikipedia.org

Sodium Hydrosulfite (Na₂S₂O₄): Can be used for the reduction of nitroarenes. wikipedia.org

Partial reduction to the hydroxylamine can be achieved using specific reagents and controlled conditions, such as zinc metal in an aqueous solution of ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon with hydrazine. wikipedia.org

| Reducing System | Primary Product | Notes |

|---|---|---|

| H₂/Pd/C | Amine | Highly efficient; potential for dehalogenation. commonorganicchemistry.comtcichemicals.com |

| H₂/Raney Ni | Amine | Good alternative to Pd/C to preserve aryl halides. commonorganicchemistry.compatsnap.com |

| Fe/Acid (HCl, Acetic Acid) | Amine | Mild, selective, and commonly used. commonorganicchemistry.com |

| SnCl₂ | Amine | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comwikipedia.org |

| Zn/NH₄Cl (aq) | Hydroxylamine | Provides a pathway for partial reduction. wikipedia.org |

Condensation and Cyclization Reactions Utilizing the Nitro Functionality

The nitro group is a key functionality for the synthesis of nitrogen-containing heterocycles. uic.edursc.org These reactions typically involve an initial reduction of the nitro group, often performed in situ, to generate a reactive amine or nitroso intermediate. This intermediate can then undergo intramolecular condensation and cyclization with another functional group on the molecule.

For this compound, the ortho-relationship between the nitro and hydroxyl groups is particularly significant. Upon reduction to an amino group, the resulting o-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles. organic-chemistry.org The reaction involves condensation with a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride, followed by cyclization. jst.vnnih.gov For instance, reductive coupling with an aldehyde in the presence of a catalyst can lead directly to a 2-substituted benzoxazole derivative. organic-chemistry.org Various catalytic systems, including those based on iron, have been developed for this one-pot redox/condensation reaction. jst.vn

Reactivity of the Aminomethyl Moiety

The aminomethyl group [-CH₂NH₂] is a primary benzylic amine, and its reactivity is characteristic of this functional class. It readily participates in nucleophilic reactions at the nitrogen atom, including condensation with carbonyls and substitution with alkylating or acylating agents.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amine of the aminomethyl moiety undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction typically proceeds under mild conditions, often with acid catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijacskros.com

The reaction of this compound with various substituted benzaldehydes or other aldehydes would yield a series of corresponding Schiff base derivatives. nih.gov These reactions are generally high-yielding and are a cornerstone of amine functionalization.

| Carbonyl Compound | Product Class | Typical Conditions |

|---|---|---|

| Benzaldehyde | Schiff Base (Imine) | Ethanol or Methanol (B129727), catalytic acid (e.g., acetic acid), room temperature. nih.gov |

| Substituted Benzaldehydes | Schiff Base (Imine) | Similar to benzaldehyde. nih.gov |

| Acetone (Ketone) | Schiff Base (Imine) | Conditions may require heating or removal of water. |

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The nitrogen atom of the aminomethyl group can be functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to form secondary or tertiary amines. The reaction is a nucleophilic substitution where the amine acts as the nucleophile. The degree of alkylation can sometimes be controlled by stoichiometry, but overalkylation to form the quaternary ammonium salt is a potential side reaction.

N-Acylation: This is a widely used method to form amides, which are generally more stable than the parent amines. researchgate.net The reaction involves treating the aminomethyl group with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetamide derivative. This transformation is often used as a protecting strategy for amines in multi-step syntheses. masterorganicchemistry.com

Oxidative Transformations of the Amine Group

The benzylic nature of the aminomethyl group makes it susceptible to oxidation. The oxidation of benzylamines can lead to different products depending on the oxidant and reaction conditions, with imines being a common outcome. nih.gov

Metal-free catalytic systems using organocatalysts like salicylic acid derivatives under an oxygen atmosphere can promote the oxidative coupling of benzylamines to form N-benzylidenebenzylamines. nih.govacs.org Other methods employ metal-based promoters, such as ferrocenium hexafluorophosphate, which can catalyze the oxidation using air as the oxidant in an aqueous medium. acs.org Under different conditions, for instance using catalysts like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) with an oxidant like tert-butyl hydroperoxide (TBHP), benzylamines can be oxidized to the corresponding amides. rsc.org

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of the hydroxyl, bromo, nitro, and aminomethyl groups on the phenolic ring of this compound allows for potential intramolecular cyclization and rearrangement pathways, particularly after initial transformation of one of the functional groups.

A plausible pathway involves the initial reduction of the nitro group to an amine, forming 4-amino-6-(aminomethyl)-2-bromophenol. This intermediate possesses three key functional groups: an o-aminophenol system and a benzylic amine. The newly formed amino group at the C6 position is ortho to the hydroxyl group, creating a classic precursor for benzoxazole formation. organic-chemistry.org While typically requiring an external carbonyl source, intramolecular cyclization could be envisioned if the aminomethyl group at the C4 position were to be oxidized to an aldehyde in situ. This would create a reactive aldehyde that could potentially condense with the C6-amino group, leading to a complex heterocyclic system, though this would require carefully orchestrated reaction conditions.

Another potential pathway involves the reductive cyclization of the nitro group with a suitable reaction partner. Reductive cyclization of o-nitroarenes is a powerful method for synthesizing N-heterocycles. unimi.itresearchgate.net While often an intermolecular process, if a reactive partner were tethered to the aminomethyl group (e.g., via N-acylation with a group containing a reactive site), an intramolecular cyclization could be triggered by the reduction of the nitro group. For example, the reduction of o-nitrophenyl propargyl alcohols can trigger a rearrangement and cyclization to form quinolines. organic-chemistry.org A similar strategy could be adapted for this compound by first modifying the aminomethyl group.

Absence of Published Research on the Reaction Mechanisms of this compound

Despite a comprehensive search of available scientific literature, no specific kinetic or spectroscopic investigations detailing the reaction mechanisms of this compound have been found. Consequently, the elucidation of its reactivity, as outlined in the requested article structure, cannot be fulfilled at this time.

The requested section, "," with a specific focus on "Kinetic and Spectroscopic Investigations of Reaction Mechanisms," requires detailed experimental data that is not present in the public domain for this particular chemical compound.

Searches for kinetic data, such as reaction rates, rate constants, and reaction orders, yielded no specific results for this compound. Similarly, no spectroscopic studies, including UV-Vis, NMR, or IR analyses performed over the course of a reaction involving this compound, were identified. Such studies are essential for understanding the step-by-step molecular transformations that occur during a chemical reaction and for proposing a detailed reaction mechanism.

While general information exists for related compounds, such as the synthesis of aminomethylated phenols via the Mannich reaction or the reduction of nitrophenols, this information is not specific enough to construct a scientifically accurate and detailed analysis of the reaction mechanisms for this compound. Extrapolating from these related but distinct molecules would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Therefore, without dedicated research on the kinetic and spectroscopic properties of this compound, it is not possible to provide the detailed research findings and data tables as requested.

Design and Synthesis of Functionalized Derivatives and Analogs of 4 Aminomethyl 2 Bromo 6 Nitrophenol

Development of N-Substituted Derivatives via Amine Functionalization

The primary aminomethyl group in 4-(aminomethyl)-2-bromo-6-nitrophenol serves as a key handle for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties. Two principal strategies for the functionalization of this amine are N-alkylation and N-acylation.

Reductive amination is a powerful and widely used method for the N-alkylation of primary amines. bohrium.commdpi.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the carbonyl starting material. mdpi.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. bohrium.com This methodology allows for the introduction of a diverse range of alkyl and aryl substituents, depending on the choice of the carbonyl compound.

Direct N-alkylation with alkyl halides presents an alternative, though often less controlled, method for synthesizing N-substituted derivatives. This approach can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mdpi.com However, under carefully controlled conditions, such as using a large excess of the amine or specific phase-transfer catalysts, the degree of alkylation can be managed.

N-acylation of the aminomethyl group provides another avenue for derivatization, leading to the formation of amides. This can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups, thereby influencing the electronic and steric properties of the molecule.

Table 1: Examples of N-Substituted Derivatives of this compound

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| Secondary Amine | Aldehyde/Ketone, NaBH3CN, mild acid | N-alkyl/N-aryl |

| Tertiary Amine | Excess Alkyl Halide, Base | N,N-dialkyl |

| Amide | Acyl Chloride/Anhydride, Base | N-acyl |

Modification of the Phenolic Hydroxyl Group for Ether and Ester Formation

The phenolic hydroxyl group of this compound offers another site for structural modification through the formation of ethers and esters. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

O-alkylation to form ethers is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then undergoes a substitution reaction with an alkyl halide to yield the corresponding ether. Given the presence of the acidic phenolic proton and the basic aminomethyl group, selective O-alkylation may require protection of the amine to prevent competing N-alkylation.

Esterification of the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger. Similar to etherification, protection of the aminomethyl group may be necessary to prevent the formation of the corresponding amide.

Table 2: Ether and Ester Derivatives of this compound

| Derivative Type | Reagents and Conditions | Resulting Functional Group | Potential for Side Reactions |

| Ether | Alkyl Halide, Base (e.g., K2CO3) | O-alkyl | N-alkylation of the aminomethyl group |

| Ester | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | O-acyl | N-acylation of the aminomethyl group |

Manipulation of the Bromo Position for Diverse Substituent Introduction

The bromo substituent on the aromatic ring provides a versatile handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the bromo position. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and good selectivity.

The Sonogashira coupling provides a route to synthesize alkynyl-substituted derivatives by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. encyclopedia.pubijariie.com This reaction is highly efficient for the formation of carbon-carbon triple bonds and introduces a linear, rigid alkynyl moiety into the molecular structure.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. tandfonline.com This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives, expanding the diversity of accessible structures.

Cyanation of the aryl bromide can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst. mdpi.com This reaction introduces a nitrile group, which can serve as a precursor for other functional groups, such as carboxylic acids, amides, or amines.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Resulting Substituent |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| Cyanation | Cyanide Source | Cyano |

Nitro Group Transformations Leading to Novel Chemical Scaffolds

The nitro group on the aromatic ring is a key functional group that can be transformed to open up pathways to novel chemical scaffolds. The most significant transformation is its reduction to a primary amine, which, in conjunction with the adjacent aminomethyl group, creates a valuable ortho-diamine system.

The reduction of the nitro group to an amine can be achieved using a variety of reducing agents. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common and efficient method. commonorganicchemistry.com Other reagents, including metals in acidic media (e.g., iron, tin, or zinc with HCl) or metal-free reducing agents, can also be employed. organic-chemistry.orgcommonorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

The resulting ortho-phenylenediamine derivative is a versatile precursor for the synthesis of various heterocyclic systems. For instance, condensation of the diamine with aldehydes or carboxylic acids and their derivatives leads to the formation of benzimidazoles . bohrium.comijariie.com This reaction is a cornerstone in heterocyclic chemistry and provides access to a class of compounds with a wide range of biological activities.

Similarly, reaction of the ortho-diamine with α-dicarbonyl compounds, such as α-diketones or α-keto acids, results in the formation of quinoxalines . encyclopedia.pubarkat-usa.org The quinoxaline (B1680401) ring system is another important heterocyclic scaffold found in many biologically active molecules. These transformations significantly increase the structural complexity and diversity of the derivatives that can be generated from the starting this compound.

Structure-Reactivity and Structure-Function Relationship Studies in Derived Compounds

Systematic derivatization of the this compound scaffold at its various functional groups allows for the exploration of structure-reactivity and structure-function relationships. By methodically altering the substituents on the amine, the phenol (B47542), the bromo position, and the nitro group (or its reduced form), one can probe how these changes influence the molecule's chemical reactivity and biological activity.

For example, modification of the aminomethyl group by introducing bulky or electron-withdrawing substituents can affect the basicity and nucleophilicity of the nitrogen atom. This, in turn, can influence the molecule's ability to interact with biological targets through hydrogen bonding or ionic interactions. Similarly, converting the phenolic hydroxyl group to an ether or ester alters its hydrogen-bonding potential and lipophilicity, which can have a profound impact on its pharmacokinetic and pharmacodynamic properties.

Introducing different groups at the bromo position via cross-coupling reactions can systematically probe the steric and electronic requirements for a particular biological activity. For instance, the introduction of different aryl groups can explore the impact of π-stacking interactions, while the addition of flexible alkyl chains can probe hydrophobic pockets in a target protein.

The transformation of the nitro group into an amino group and subsequent cyclization to form benzimidazoles or quinoxalines introduces rigid, planar heterocyclic systems. The nature and position of substituents on these newly formed rings can then be varied to fine-tune the molecule's interaction with its biological target. By correlating these structural modifications with changes in reactivity or biological function, a comprehensive understanding of the structure-activity relationship (SAR) can be developed, guiding the design of more potent and selective compounds. drugbank.comdrugdesign.org

Combinatorial Approaches to Derivative Library Synthesis

The presence of multiple, orthogonally reactive functional groups on the this compound scaffold makes it an ideal candidate for combinatorial library synthesis. Combinatorial chemistry allows for the rapid generation of a large number of diverse compounds, which can be screened for desired properties. imperial.ac.ukroutledge.com

A combinatorial approach to derivatizing this scaffold could involve a multi-step synthetic sequence where different building blocks are introduced at each reactive site. For example, a library of N-substituted derivatives could be generated by reacting the parent compound with a diverse set of aldehydes in a parallel synthesis format using reductive amination. Subsequently, the phenolic hydroxyl group could be functionalized with a library of acyl chlorides.

Solid-phase organic synthesis (SPOS) offers a powerful platform for constructing such libraries. The this compound scaffold could be attached to a solid support via its phenolic hydroxyl group. This would allow for the sequential modification of the aminomethyl and bromo positions using a variety of reagents, with the excess reagents and byproducts being easily washed away. Finally, cleavage from the solid support would release the library of purified derivatives. This approach enables the systematic exploration of a vast chemical space around the core scaffold, significantly accelerating the discovery of new compounds with desired functional properties.

Advanced Spectroscopic and Structural Elucidation of 4 Aminomethyl 2 Bromo 6 Nitrophenol and Its Derivatives

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multidimensional NMR spectroscopy are powerful tools for the unambiguous structural confirmation of organic molecules like 4-(Aminomethyl)-2-bromo-6-nitrophenol. bohrium.com These techniques provide detailed information about the chemical environment of individual atoms and their connectivity.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis for Structural Confirmation

The structural confirmation of this compound would begin with one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each nucleus within the molecule resonates at a characteristic frequency, or chemical shift (δ), which is highly sensitive to its electronic environment. ucl.ac.ukresearchgate.net

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₂) protons, the amino (-NH₂) protons, and the phenolic hydroxyl (-OH) proton. The aromatic region would likely display two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effects of the hydroxyl and aminomethyl groups.

¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons, as their chemical environments are all unique due to the substitution pattern. ucl.ac.uk An additional signal would correspond to the methylene (B1212753) (-CH₂) carbon of the aminomethyl group. The positions of the signals would be predictable based on substituent effects; for example, the carbons bonded to the electronegative oxygen, nitrogen, and bromine atoms would appear at lower field (higher ppm values). nih.govresearchgate.net

¹⁵N NMR: The nitrogen spectrum would show two signals, one for the nitro (-NO₂) group and one for the amino (-NH₂) group. nih.govresearchgate.net ¹⁵N NMR is particularly useful for studying the electronic structure at the nitrogen centers and can provide insight into phenomena like hydrogen bonding. bohrium.com

A hypothetical data table for the expected chemical shifts is presented below. Note that these are estimated values and actual experimental data is required for confirmation.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.5 | 110 - 150 | N/A |

| Phenolic OH | 9.0 - 12.0 | N/A | N/A |

| Methylene CH₂ | 3.5 - 4.5 | 40 - 55 | N/A |

| Amino NH₂ | 2.0 - 5.0 (variable) | N/A | -320 to -350 |

| C-OH | N/A | 150 - 165 | N/A |

| C-Br | N/A | 110 - 125 | N/A |

| C-NO₂ | N/A | 135 - 150 | -10 to +10 |

| C-CH₂NH₂ | N/A | 125 - 140 | N/A |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms and understanding the three-dimensional structure of the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacency. It would also show correlations between the methylene protons and the amino protons, if the rate of proton exchange on the nitrogen is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is valuable for conformational analysis. For this molecule, NOESY could reveal spatial proximity between the aminomethyl group protons and one of the aromatic protons, helping to define the preferred orientation of the side chain relative to the ring.

Advanced NMR for Tautomeric Equilibria and Dynamic Processes

The structure of this compound contains both acidic (phenolic -OH) and basic (amino -NH₂) groups, making it susceptible to tautomerism, particularly proton transfer between the phenol (B47542) and the nitro group to form an aci-nitro tautomer or zwitterionic forms. NMR spectroscopy is a primary method for investigating such dynamic equilibria. bohrium.comresearchgate.netencyclopedia.pub

By using variable temperature NMR studies, researchers can monitor changes in chemical shifts and signal line shapes. researchgate.net If a dynamic process like tautomerism is occurring, the rate of exchange between the different forms can be determined. thermofisher.com For slow exchange, distinct sets of signals for each tautomer might be observed. For fast exchange, averaged signals are seen, and their chemical shifts would be a weighted average of the contributing tautomers. bohrium.com Advanced techniques like saturation transfer difference (STD) NMR could also be employed to probe these exchange processes.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uni-ulm.deinflibnet.ac.in This technique would provide an unambiguous picture of the molecule's geometry, conformation, and how it packs to form a crystal.

Elucidation of Solid-State Molecular Geometry and Conformation

An SC-XRD experiment on a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles. uni-ulm.debrynmawr.edu This data would confirm the connectivity established by NMR and reveal the molecule's preferred conformation in the solid state. Key findings would include:

The planarity of the benzene ring.

The precise bond lengths of C-Br, C-N, N-O, C-O, which can indicate electronic effects like resonance.

The torsion angles defining the orientation of the aminomethyl, nitro, and hydroxyl groups relative to the aromatic ring. For example, an intramolecular hydrogen bond between the phenolic -OH and an oxygen of the nitro group would lead to a nearly planar six-membered ring arrangement, a common feature in ortho-nitrophenols. nih.gov

A representative table of crystallographic data that would be obtained from such an analysis is shown below.

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C-NO₂) | ~1.45 Å |

| Bond Length (C-OH) | ~1.36 Å |

| Torsion Angle (C-C-C-N) | Defines orientation of side chain |

| Intramolecular H-Bond | O-H···O (nitro) distance and angle |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular interactions. scirp.orgnih.gov

Hydrogen Bonding: This is expected to be a dominant interaction for this compound, given the presence of -OH and -NH₂ groups (donors) and oxygen and nitrogen atoms (acceptors). A network of intermolecular hydrogen bonds involving the aminomethyl group, the hydroxyl group, and the nitro group would likely be observed, linking the molecules into chains, sheets, or a three-dimensional framework. nih.govresearchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic atoms like the oxygen of a nitro or hydroxyl group on an adjacent molecule. researchgate.net The analysis would look for short Br···O or Br···N contacts with favorable geometries.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal packing through π-π interactions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of a compound by probing its vibrational modes. researchgate.netnih.gov For this compound, these techniques are crucial for identifying functional groups and understanding intermolecular interactions.

Characteristic Functional Group Frequencies and Band Assignments

The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of its constituent functional groups: the phenolic hydroxyl, the nitro group, the aminomethyl group, and the substituted benzene ring. By analyzing compounds with similar functionalities, such as 3-methyl-4-nitrophenol, a detailed assignment of the expected vibrational bands can be made. niscpr.res.inresearchgate.netiaea.org

Interactive Data Table: Predicted FT-IR and Raman Band Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H (Phenolic) | Stretching | 3200-3600 | FT-IR |

| N-H (Amino) | Stretching | 3300-3500 | FT-IR |

| C-H (Aromatic) | Stretching | 3000-3100 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-2960 | FT-IR, Raman |

| N-O (Nitro) | Asymmetric Stretching | 1500-1550 | FT-IR, Raman |

| N-O (Nitro) | Symmetric Stretching | 1330-1370 | FT-IR, Raman |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | FT-IR, Raman |

| C-N (Aliphatic) | Stretching | 1000-1250 | FT-IR |

| C-O (Phenolic) | Stretching | 1200-1260 | FT-IR |

| C-Br | Stretching | 500-600 | FT-IR, Raman |

The hydroxyl (-OH) stretching vibration is anticipated to appear as a broad band in the FT-IR spectrum, indicative of hydrogen bonding. The aminomethyl (-CH₂NH₂) group would exhibit characteristic N-H stretching bands. The nitro (-NO₂) group is expected to show strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations will also be present, confirming the benzene ring structure.

Study of Hydrogen Bonding Networks and Molecular Association

The presence of both a hydroxyl and an aminomethyl group, which can act as hydrogen bond donors, and a nitro group, which can act as a hydrogen bond acceptor, suggests the potential for complex hydrogen bonding networks in this compound. The positioning of the nitro group ortho to the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, similar to that observed in o-nitrophenol. testbook.comresearchgate.net This intramolecular interaction can influence the acidity and volatility of the compound. askiitians.com

Conversely, the aminomethyl group at the para position is well-suited for intermolecular hydrogen bonding with neighboring molecules. doubtnut.comdoubtnut.com The interplay between intramolecular and intermolecular hydrogen bonding will significantly affect the crystal packing and macroscopic properties of the compound. These interactions can be studied by observing shifts in the O-H and N-H stretching frequencies in the FT-IR spectrum under varying conditions of concentration and temperature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and elucidating the structure of organic molecules.

Fragmentation Pathway Elucidation and Accurate Mass Determination

In HRMS, the precise mass of the molecular ion is measured, allowing for the determination of its elemental formula. For this compound (C₇H₇BrN₂O₃), the expected accurate mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Based on the fragmentation of related compounds like p-nitrophenol and 4-bromophenol, several key fragmentation pathways can be predicted for this compound. libretexts.orgnist.gov

Interactive Data Table: Predicted Fragmentation Pathways for this compound

| Fragmentation Step | Lost Fragment | Resulting Ion (m/z) |

| Initial Ionization | - | [C₇H₇BrN₂O₃]⁺ |

| Loss of Nitro Group | •NO₂ | [C₇H₇BrO]⁺ |

| Loss of Hydroxyl Radical | •OH | [C₇H₆BrN₂O₂]⁺ |

| Benzylic Cleavage | •NH₂ | [C₇H₆BrO₃]⁺ |

| Loss of Bromine Radical | •Br | [C₇H₇N₂O₃]⁺ |

Isotopic Pattern Analysis for Elemental Composition

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peak [M]⁺ will appear as a doublet with a mass difference of approximately 2 Da and a relative intensity ratio of about 1:1. This distinctive isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are sensitive to the molecular environment.

The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic nature of its substituents on the phenol chromophore. The nitro group, being a strong electron-withdrawing group, will likely cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted phenol. docbrown.info Studies on substituted phenols have shown that the position and intensity of absorption bands are sensitive to both the type and position of the substituents. researchgate.netdntb.gov.ua

In aqueous solution, the absorption spectrum is expected to be pH-dependent due to the acidic nature of the phenolic hydroxyl group. nih.gov Under basic conditions, deprotonation to form the phenolate (B1203915) anion would lead to a further red-shift in the absorption maximum. researchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Condition | Expected λmax (nm) | Electronic Transition |

| Neutral (Acidic pH) | ~320 - 350 | π → π |

| Basic (Phenolate) | ~380 - 420 | π → π |

Fluorescence properties of nitrophenols are often weak due to efficient non-radiative decay pathways promoted by the nitro group. However, the presence and nature of other substituents, as well as the solvent environment, can influence the fluorescence quantum yield. nih.govrsc.org Any observed fluorescence would likely be characterized by a Stokes shift, with the emission maximum appearing at a longer wavelength than the absorption maximum.

Chromophore Analysis and Electronic Transitions

A detailed chromophore analysis of this compound would involve identifying the parts of the molecule responsible for absorbing light and giving it its color. The primary chromophore is the nitrophenol ring, which is influenced by the bromo, aminomethyl, and nitro substituents.

The electronic transitions of this molecule would be investigated using UV-Visible absorption spectroscopy. These transitions typically involve the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). In nitrophenol derivatives, these often include π → π* and n → π* transitions. The presence of the electron-donating aminomethyl group and the electron-withdrawing nitro and bromo groups would likely lead to intramolecular charge-transfer (ICT) transitions, where electron density shifts from the aminomethyl and hydroxyl groups towards the nitro group upon excitation.

A comprehensive analysis would require experimental UV-Vis spectra in various solvents to study solvatochromic effects, which provide insights into the nature of the electronic transitions and the polarity of the excited state. Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) would be invaluable for assigning the observed absorption bands to specific electronic transitions and for visualizing the molecular orbitals involved.

Currently, no published UV-Vis spectra or computational studies specifically for this compound are available.

Photophysical Characterization (e.g., Quantum Yields, Lifetimes)

The photophysical characterization of this compound would focus on the fate of the molecule after it absorbs light. Key parameters include:

Fluorescence Quantum Yield (Φf): This measures the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. The nitro group is often a fluorescence quencher, which might result in a low quantum yield for this compound.

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state.

These parameters are typically measured using steady-state and time-resolved fluorescence spectroscopy. The data would provide insights into the rates of radiative (fluorescence) and non-radiative decay pathways.

No experimental data on the fluorescence quantum yield or lifetime for this compound could be located.

Chiroptical Spectroscopy (CD/ORD) for Optically Active Derivatives

To study the chiroptical properties, optically active (chiral) derivatives of this compound would need to be synthesized. This could be achieved, for example, by using a chiral amine in the synthesis of the aminomethyl group, leading to (R)- or (S)- enantiomers.

The chiroptical spectroscopic techniques that would be employed are:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule and can be sensitive to its conformation.

Optical Rotatory Dispersion (ORD) Spectroscopy: This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

These experimental spectra, ideally coupled with theoretical calculations of the CD and ORD spectra, would allow for the determination of the absolute configuration of the chiral derivatives and provide a deeper understanding of the relationship between their three-dimensional structure and their chiroptical response.

No information on the synthesis or chiroptical analysis of any optically active derivatives of this compound is currently available in the scientific literature.

Computational and Theoretical Chemistry Studies of 4 Aminomethyl 2 Bromo 6 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, provide invaluable insights into its electronic structure and behavior.

HOMO-LUMO Energy Gap Analysis for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity. For 4-(aminomethyl)-2-bromo-6-nitrophenol, the presence of both electron-donating (aminomethyl, hydroxyl) and electron-withdrawing (nitro, bromo) groups would make this analysis particularly insightful.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -3.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

A detailed analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping for Interaction Sites

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. This is instrumental in predicting non-covalent interactions, such as hydrogen bonding, and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the EPS map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Dipole Moments and Polarizability Calculations

Table 2: Hypothetical Dipole Moment and Polarizability for this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 4.5 |

| Polarizability (α) | 25.0 ų |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in any DFT study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule (its ground state geometry). Following optimization, a vibrational frequency analysis is typically performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Table 3: Hypothetical Selected Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| N-H Stretch (asymmetric) | 3350 |

| N-H Stretch (symmetric) | 3250 |

| NO₂ Stretch (asymmetric) | 1550 |

| NO₂ Stretch (symmetric) | 1350 |

Note: These values are illustrative and would need to be determined by actual DFT calculations.

Prediction of Reaction Mechanisms and Transition States

DFT is an invaluable tool for exploring potential chemical reactions involving a molecule. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. For this compound, such studies could investigate its reactivity in various chemical environments, predict its degradation pathways, or model its interaction with biological targets. This would involve complex calculations to trace the energetic profile of a reaction from reactants to products through the high-energy transition state.

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights into their structural and electronic properties. For a molecule like this compound, density functional theory (DFT) is a commonly employed method for such predictions. These theoretical calculations can guide the interpretation of experimental spectra or even predict spectral features before a compound is synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While specific predicted values for this compound are not available, studies on related phenolic compounds demonstrate the utility of this approach. For instance, quantum-chemical calculations have been used to compare the reactivity of various substituted phenols. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help understand the electronic transitions within the molecule, such as those involving the π-systems of the benzene (B151609) ring and the nitro and amino functional groups. Ultrafast spectroscopic studies on nitrophenols and nitrophenolates have provided insights into their electronic dynamics upon photoexcitation. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the calculated spectrum with an experimental one can aid in the assignment of vibrational bands to specific functional groups. For example, the characteristic stretching frequencies of the O-H, N-H, and NO₂ groups in this compound could be predicted.

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate how such data would be structured.

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.5 ppm |

| CH₂ Protons: ~4.0 ppm | ||

| NH₂ Protons: Variable | ||

| OH Proton: Variable | ||

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 ppm |

| CH₂ Carbon: ~45 ppm | ||

| UV-Vis | λmax (nm) | ~280 nm, ~350 nm |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3300 cm⁻¹ |

| N-H stretch: ~3400 cm⁻¹ | ||

| NO₂ stretch: ~1530, 1350 cm⁻¹ |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and interactions of a molecule with its environment.

Conformational Sampling and Dynamics in Different Media

For a flexible molecule like this compound, which has a rotatable aminomethyl group, MD simulations can explore the different possible conformations (spatial arrangements of atoms) that the molecule can adopt. By simulating the molecule in different media, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, one can understand how the environment influences its conformational preferences and dynamic behavior. For example, MD simulations have been used to study the adsorption of phenol (B47542) and p-nitrophenol on a kaolinite (B1170537) surface in an aqueous solution. chemrxiv.org

Solvent Effects on Molecular Conformation and Reactivity

The solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl or aminomethyl groups of the target molecule and water. These interactions can stabilize certain conformations and influence the molecule's reactivity. The ozonation of p-nitrophenol in water has been simulated using ReaxFF force field molecular dynamics, revealing the important role of water clusters in the reaction mechanism. pku.edu.cnresearchgate.netingentaconnect.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties.

While no specific QSAR/QSPR models for this compound have been reported, such models are widely used for nitroaromatic compounds to predict their toxicity and other biological effects. researchgate.netnih.gov For a series of related phenol derivatives, a QSAR model could be developed to understand how variations in substituents affect a particular activity. The model would use calculated molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) to build a mathematical equation that can predict the activity of new, untested compounds. Such studies have been conducted on the reduction of aromatic nitro compounds by xanthine (B1682287) oxidase. nih.gov

In Silico Screening and Design of Novel Derivatives with Predicted Reactivity

In silico (computer-based) methods are increasingly used in the early stages of drug discovery and materials science to screen virtual libraries of compounds and to design new molecules with desired properties.

Starting with the core structure of this compound, novel derivatives could be designed by computationally introducing different functional groups at various positions on the aromatic ring. The potential efficacy or reactivity of these designed molecules could then be predicted using computational methods like molecular docking (to predict binding to a biological target) or by applying previously developed QSAR models. This approach allows for the prioritization of the most promising candidates for synthesis and experimental testing. For instance, in silico approaches have been used to develop phenolic derivatives as potential anti-angiogenic agents. researchgate.net

Applications of 4 Aminomethyl 2 Bromo 6 Nitrophenol in Advanced Materials Science and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of various functional groups on the phenyl ring of 4-(aminomethyl)-2-bromo-6-nitrophenol makes it a versatile precursor for the synthesis of complex molecular architectures.

Precursor to Structurally Diverse Heterocyclic Compounds

The inherent reactivity of this compound allows it to serve as a foundational building block for a variety of heterocyclic systems. The aminomethyl and phenolic hydroxyl groups are particularly amenable to cyclization reactions, providing pathways to valuable heterocyclic scaffolds.

One prominent application is in the synthesis of benzoxazines . The reaction of a primary amine (in this case, the aminomethyl group) with a phenol (B47542) and formaldehyde or a formaldehyde equivalent is a well-established method for forming the 1,3-benzoxazine ring. nih.govresearchgate.netgoogle.comtechscience.com In the case of this compound, an intramolecular reaction could potentially be designed, or it could react with other aldehydes to form novel benzoxazine structures. These resulting benzoxazine monomers can then undergo thermal ring-opening polymerization to produce high-performance polybenzoxazine resins. mdpi.comresearchgate.netcnrs.frwikipedia.org

Furthermore, the aminomethyl group, situated ortho to the phenolic hydroxyl, is a key structural motif for the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgnrochemistry.com While the substrate is not a β-arylethylamine, analogous intramolecular cyclizations can be envisioned, potentially leading to novel heterocyclic systems.

The presence of the bromo and nitro groups on the aromatic ring offers additional avenues for synthetic diversification. These groups can be subjected to various transition-metal-catalyzed cross-coupling and cyclization reactions . purdue.eduresearchgate.netcore.ac.uknih.gov For instance, the bromine atom can participate in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, which can then be incorporated into a heterocyclic ring system.

| Heterocyclic Synthesis Reaction | Reacting Groups on this compound | Potential Heterocyclic Product |

| Benzoxazine Synthesis | Aminomethyl group, Phenolic hydroxyl group | Substituted Benzoxazine |

| Pictet-Spengler type reactions | Aminomethyl group, Aromatic ring | Tetrahydroisoquinoline-like structures |

| Transition-metal catalyzed cyclization | Bromo group, Nitro group (after reduction) | Indoles, Quinolines, etc. |

Building Block for Natural Product Total Synthesis

The structural motifs present in this compound are found in various classes of natural products, making it a potentially valuable starting material or intermediate in their total synthesis. The nitro group, in particular, is a versatile functional group in natural product synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. ucf.edunih.govfrontiersin.orgresearchgate.net

Phenolic compounds are also crucial building blocks in the synthesis of many natural products, especially alkaloids and polyketides. researchgate.netnih.govrsc.org The hydroxyl group can direct ortho-lithiation or be used as a handle for further functionalization. Oxidative phenol coupling is another powerful tool for constructing complex biaryl linkages found in many natural products. rsc.orgresearchgate.net

The combination of a phenol, an aminomethyl group, and halo and nitro substituents in one molecule provides a rich platform for the application of modern synthetic methodologies aimed at the efficient construction of complex natural product skeletons. For example, the synthesis of certain alkaloids could potentially utilize the aminomethyl group and the aromatic ring in cyclization reactions. researchgate.net

| Functional Group | Potential Role in Natural Product Synthesis | Relevant Reaction Types |

| Nitro Group | Precursor to amines, Activating group for nucleophilic aromatic substitution | Reduction, Nitro-aldol (Henry) reaction, Michael addition |

| Phenolic Hydroxyl | Directing group, Nucleophile, Precursor for oxidative coupling | Electrophilic aromatic substitution, Etherification, Oxidative phenol coupling |

| Aminomethyl Group | Nucleophile, Precursor to other nitrogen-containing functionalities | N-alkylation, Amide formation, Pictet-Spengler reaction |

| Bromo Group | Handle for cross-coupling reactions | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination |

Integration into Polymeric Systems

The multiple reactive sites on this compound lend themselves to its use in polymer chemistry, both as a monomer for the synthesis of functional polymers and as a cross-linking agent to create robust polymer networks.

Monomer for Functional Polymers and Copolymers